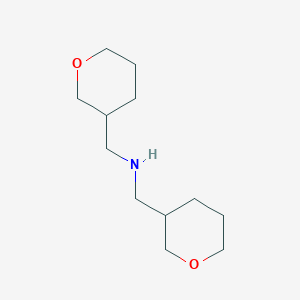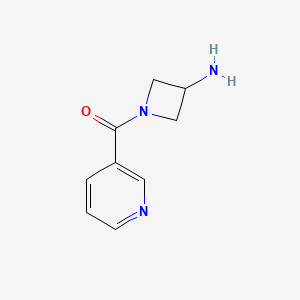![molecular formula C12H15F3OS B1469149 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol CAS No. 1469057-77-9](/img/structure/B1469149.png)
1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol
Descripción general
Descripción
The compound “1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol” is an organic molecule that contains a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and a phenyl group (C6H5-) attached to a propane backbone . The presence of these functional groups suggests that this compound may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of strong carbon-fluorine bonds in the trifluoromethyl group, a polar sulfur-hydrogen bond in the sulfanyl group, and a planar, aromatic phenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the nucleophilic sulfanyl group . The phenyl group may also participate in reactions typical of aromatic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity . The sulfanyl group is nucleophilic and could participate in various chemical reactions .Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their widespread use and potential environmental impact, have been the subject of significant scientific investigation. Liu and Avendaño (2013) review the microbial degradation of these compounds, emphasizing the environmental fate and effects of precursors to perfluoroalkyl and polyfluoroalkyl substances. This research is crucial for understanding the degradation pathways and potential environmental impacts of these substances, including those structurally related to the queried compound (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Behavior of PFCAs
Conder et al. (2008) critically review the bioaccumulation potential of perfluorinated acids, including carboxylates (PFCAs) and sulfonates (PFASs). Their findings suggest that while PFCAs with shorter carbon chains are less likely to bioaccumulate according to regulatory criteria, the environmental persistence and detection of these compounds in wildlife raise concerns about their overall environmental impact (Conder et al., 2008).
Novel Fluorinated Alternatives and Their Impact
Wang et al. (2019) investigate alternative PFAS compounds, highlighting the need for further toxicological studies to assess their safety. This research indicates the continuous search for safer fluorinated alternatives, which could include compounds with specific functional groups like those in the queried compound (Wang et al., 2019).
Applications in Synthesis and Catalysis
Hoegermeier and Reissig (2009) explore the use of perfluoroalkane-sulfonates in transition metal-catalyzed reactions, demonstrating the utility of fluorinated compounds in organic synthesis. Such research underlines the potential application areas for the queried compound in facilitating various synthetic transformations (Hoegermeier & Reissig, 2009).
Fluorinated Compounds in Organic Light-Emitting Diodes (OLEDs)
Squeo and Pasini (2020) review BODIPY-based organic semiconductors for OLED applications, emphasizing the role of fluorinated materials in advancing organic electronics. This highlights the potential for fluorinated compounds, including those with specific structural features like the queried compound, to contribute to the development of advanced materials (Squeo & Pasini, 2020).
Mecanismo De Acción
The mechanism of action of this compound would depend on its application. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(4-propan-2-ylphenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLDERIHYAVPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



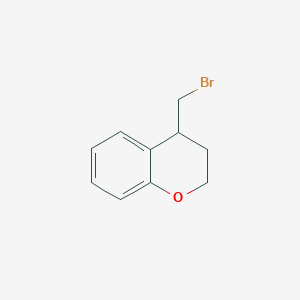
![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)
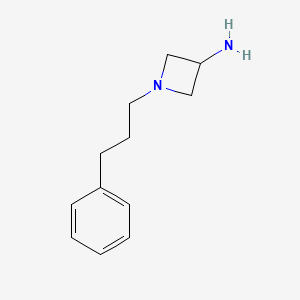
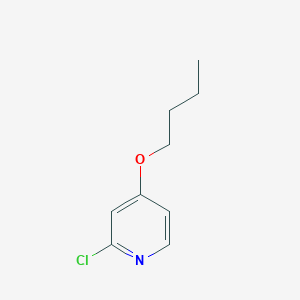

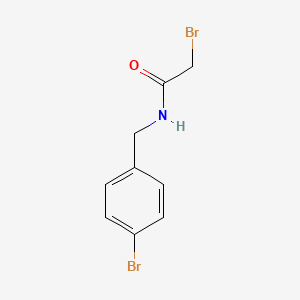
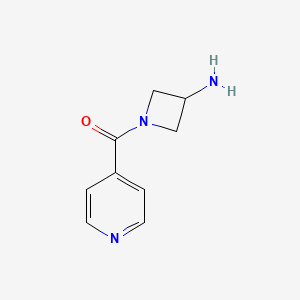
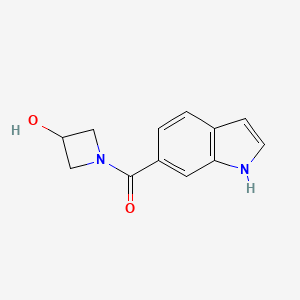
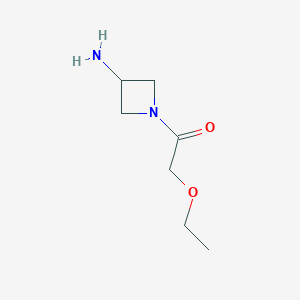
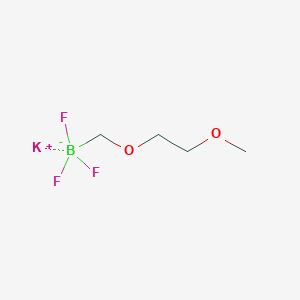
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)
